N-(3-methylphenyl)hexanamide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
N-(3-methylphenyl)hexanamide |
InChI |
InChI=1S/C13H19NO/c1-3-4-5-9-13(15)14-12-8-6-7-11(2)10-12/h6-8,10H,3-5,9H2,1-2H3,(H,14,15) |
InChI Key |
ORZBFCDGVYYOQD-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=CC(=C1)C |
Canonical SMILES |
CCCCCC(=O)NC1=CC=CC(=C1)C |
Origin of Product |
United States |
Overview of Hexanamide Derivatives in Chemical Biology and Medicinal Chemistry
Hexanamide (B146200) derivatives constitute a class of organic compounds characterized by a six-carbon acyl chain attached to a nitrogen atom. This versatile scaffold has been the subject of extensive investigation in chemical biology and medicinal chemistry due to its presence in various biologically active molecules and its utility as a building block for more complex structures.
Researchers have explored the therapeutic potential of hexanamide derivatives in a variety of contexts. For instance, certain 6-phenylhexanamide (B1615602) derivatives have been identified as potent and stereoselective activators of mitofusin, a mitochondrial protein. acs.org The activation of mitofusin offers a promising therapeutic strategy for mitochondrial diseases like Charcot-Marie-Tooth disease type 2A. acs.org Furthermore, N-hydroxy-6-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonamido)hexanamide has been studied as a selective cyclooxygenase-2 (COX-2) inhibitor, a key target in anti-inflammatory drug design. actapharmsci.com
The hexanamide moiety also plays a role in the development of agents targeting infectious diseases. Studies on usnic acid derivatives have incorporated aryl-n-hexanamide functionalities, leading to the discovery of compounds with promising antimicrobial and antitubercular activities. scilit.com These findings underscore the importance of the hexanamide scaffold in generating molecules with diverse biological functions.
Significance of the N Substituted Phenyl Hexanamide Scaffold in Scientific Inquiry
The attachment of a substituted phenyl ring to the nitrogen atom of a hexanamide (B146200) creates the N-substituted phenyl hexanamide scaffold. This structural motif is of particular interest to medicinal chemists as it allows for the systematic exploration of how different substituents on the phenyl ring influence the biological activity of the molecule. The phenyl group can engage in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrophobic interactions, which are crucial for molecular recognition and binding affinity.
A notable area of research for this scaffold is in the modulation of quorum sensing, a cell-to-cell communication process in bacteria that regulates virulence. N-(2-nitrophenyl)hexanamide has been shown to act as an antagonist of the LuxR-type quorum-sensing system. mdpi.com This activity suggests that the N-substituted phenyl hexanamide scaffold can serve as a template for developing novel anti-virulence agents that disrupt bacterial communication.
Furthermore, the scaffold has been incorporated into prodrugs for cancer therapy. Phortress, a prodrug of the antitumor agent 5F 203, is an example of a complex molecule that contains a substituted phenylamide linkage, although not a simple hexanamide. rndsystems.comnih.gov This highlights the utility of the N-phenylamide core in designing molecules with specific delivery and activity profiles. The synthesis of various N-(substituted phenyl)pyrazine-2-carboxamide derivatives has also been explored for their potential antibacterial activities. mdpi.com
Scope of Academic Research on N 3 Methylphenyl Hexanamide and Its Structural Analogues
Established Synthetic Routes for N-Arylhexanamides
The formation of the N-arylhexanamide backbone is a fundamental step in the synthesis of this compound and its analogs. This typically involves the creation of an amide bond between a carboxylic acid derivative and an aniline (B41778) derivative.
Amidation Reactions for Hexanamide Moiety Formation
The most direct method for forming the hexanamide moiety is through the acylation of an amine with a hexanoyl derivative. A common approach involves the reaction of an acyl chloride, such as 6-bromohexanoyl chloride, with an appropriate aminophenol. For instance, the synthesis of 6-Bromo-N-(4-hydroxy-3-methylphenyl)hexanamide has been achieved by reacting 4-amino-2-methylphenol (B1329486) with 6-bromohexanoyl chloride in acetone (B3395972) at room temperature. prepchem.com This reaction proceeds efficiently, yielding the desired product after purification. prepchem.com
Alternative methods for amide bond formation that avoid the use of highly reactive acyl chlorides have also been developed. These include the use of coupling agents like 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) to facilitate the reaction between a carboxylic acid and an amine. acs.org Another innovative approach is the Umpolung Amide Synthesis (UmAS), which utilizes the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines in the presence of a Brønsted base, offering a pathway to N-aryl amides with high enantiopurity. nih.gov The use of ammonium (B1175870) salts, such as NH4Cl, as a nitrogen source in reactions with acid chlorides presents a practical and convenient method for synthesizing primary amides. ccspublishing.org.cn
The choice of solvent and base can also play a crucial role. For example, N-methyl pyrrolidone (NMP) can act as both a solvent and an acid-binding reagent, eliminating the need for stoichiometric amounts of an external base in certain amidation reactions. ccspublishing.org.cn Base-promoted direct amidation of esters is another useful technique for forming amide bonds. researchgate.net
Introduction of the 3-Methylphenyl Substituent in Hexanamide Synthesis
The 3-methylphenyl group is typically introduced by using 3-methylaniline (m-toluidine) or a derivative thereof as the amine component in the amidation reaction. For example, the reaction of a hexanoyl chloride or an activated hexanoic acid with 3-methylaniline would directly yield this compound.
In more complex syntheses, the 3-methylphenyl moiety might be part of a more elaborate starting material. For instance, the synthesis of 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0^2,7^.0^9,14^.0^15,19^]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-methylphenyl)hexanamide involves multiple steps where the this compound portion is introduced through functionalization of a larger pentacyclic core.
Derivatization Strategies of the this compound Core
Once the this compound core is assembled, it can be further modified to generate a library of derivatives with diverse chemical properties. These modifications can be targeted at the phenyl ring, its substituents, or the hexanamide alkyl chain.
Modifications on the Phenyl Ring and its Substituents
The aromatic nature of the phenyl ring allows for various electrophilic and nucleophilic substitution reactions. For instance, halogenation can be achieved using reagents like sulfuryl chloride or N-chlorosuccinimide to introduce chloro atoms at specific positions on the ring, as demonstrated in the synthesis of N-(3,5-dichloro-2-hydroxy-4-methylphenyl) substituted hexanamides.
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, provide a powerful tool for introducing new carbon-carbon bonds. This has been utilized in the synthesis of 1,3-diarylpropene derivatives from N-aryl amides. mdpi.com The Suzuki reaction is another valuable method for creating aryl-aryl bonds. nih.gov Furthermore, palladium-catalyzed annulation reactions involving hetarynes can be used to extend the π-system of heterocyclic structures attached to the N-aryl group. nih.gov
The substituents on the phenyl ring can also be modified. For example, a hydroxyl group can be alkylated or arylated to introduce further diversity. nih.gov
Functionalization of the Hexanamide Alkyl Chain
The hexanamide alkyl chain offers several sites for functionalization. The amide group itself can direct the selective activation of C-H bonds within the alkyl chain, enabling the introduction of various functional groups. sioc-journal.cn This strategy allows for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. sioc-journal.cn
Specific positions on the alkyl chain can be targeted for modification. For example, a bromo-substituent at the end of the chain, as in 6-bromo-N-arylhexanamides, serves as a handle for further reactions. prepchem.comnist.gov The terminal position of linear alkanes can also be selectively functionalized through regioconvergent cross-coupling reactions. nih.gov
The introduction of functional groups can also be achieved by starting with a functionalized hexanoic acid derivative. For instance, using an amino-protected hexanoic acid in the initial amidation reaction can lead to derivatives with an amino group on the alkyl chain. acs.org The wettability of surfaces can even be tuned by functionalizing graphene oxide with N-alkylamines of varying chain lengths. rsc.org
| Starting Material | Reagent | Product | Reaction Type |
| 4-amino-2-methylphenol | 6-bromohexanoyl chloride | 6-Bromo-N-(4-hydroxy-3-methylphenyl)hexanamide | Amidation prepchem.com |
| N-Boc-amino acid, m-anisidine | EDCI, Trifluoroacetic acid | 4-Amino-N-(3-methoxyphenyl)hexanamide | Amidation, Deprotection acs.org |
| 2-hydroxy-4-methyl aniline derivative | Sulfuryl chloride or N-chlorosuccinimide | 3,5-Dichloro-2-hydroxy-4-methylphenyl Amine | Chlorination |
| ortho-alkynyl-N-arylbenzamides | CuI | Nitrogen-heterocyclic compounds | Radical cascade cyclization researchgate.net |
| Acrylamides | Alkynes, Rh catalyst | α-Pyridones | Electrochemical vinylic C-H annulation |
Diversification via Heterocyclic Annulation (e.g., Thieno[3,2-d]pyrimidine (B1254671) Systems)
A powerful strategy for diversifying the this compound scaffold is through the construction of fused heterocyclic rings. Thieno[3,2-d]pyrimidines, in particular, are a class of heterocycles that have garnered significant attention. nih.govnih.gov
The synthesis of thieno[3,2-d]pyrimidine derivatives can be achieved through sequential reactions. For example, aromatic nucleophilic substitution (SNAr) reactions followed by Suzuki coupling with aryl or heteroaryl boronic acids have been employed to generate a variety of substituted thienopyrimidines. nih.gov Another approach involves the Gewald reaction to construct the initial thiophene (B33073) ring, followed by cyclization to form the pyrimidine (B1678525) ring. rsc.orgscielo.br The Dimroth rearrangement is another key transformation used in the synthesis of these heterocyclic systems. scielo.br The annulation of heterocycles can also be achieved through palladium-catalyzed reactions involving hetarynes. nih.gov Furthermore, transition metal-catalyzed cyclization reactions are instrumental in the synthesis of various nitrogen-containing heterocycles. nih.govdovepress.com
| Starting Amide/Amine | Reagents | Resulting Heterocycle | Key Transformation |
| Secondary amines | Aryl/heteroaryl boronic acids | Thieno[3,2-d]pyrimidine derivatives | SNAr and Suzuki reactions nih.gov |
| Pyranone, malononitrile, sulfur powder | N,N-dimethylformamide dimethyl acetal, anilines | Thieno[2,3-d]pyrimidines | Gewald reaction, Dimroth rearrangement scielo.br |
| Bromobiaryls, N-Me-4,5-indolyne precursor | Pd catalyst | π-extended polycyclic aromatic hydrocarbons | Hetaryne annulation nih.gov |
| N-methoxybenzamides, alkynes | Os(II) catalyst | Isoquinolones | Redox-neutral C-H activation/[4+2] annulation nih.gov |
Chelation-Assisted Amidation Approaches in Derivative Synthesis
The synthesis of derivatives of this compound can be efficiently achieved through chelation-assisted C-H activation and amidation strategies. This modern synthetic approach utilizes a directing group (DG) temporarily installed on the substrate to guide a transition metal catalyst to a specific C-H bond, enabling its selective functionalization. This methodology offers significant advantages in terms of regioselectivity and atom economy for creating complex amide derivatives.
Transition metal catalysis, particularly with palladium and rhodium, has been pivotal in advancing these amidation reactions. rsc.orgrsc.org The core principle involves the formation of a stable metallacyclic intermediate, which facilitates the subsequent C-N bond formation. The directing group, often a bidentate ligand, plays a crucial role in this process by coordinating to the metal center and positioning it in proximity to the target C-H bond. mdpi.com
A common strategy involves the use of directing groups such as picolinamide (B142947) (PA) or 8-aminoquinoline. organic-chemistry.orgrsc.org These groups form stable complexes with transition metals, directing the catalyst to functionalize a specific C-H bond, often at the ortho position of an aryl group or at the γ or δ positions of an aliphatic chain. organic-chemistry.org For the synthesis of this compound derivatives, a directing group can be incorporated into either the hexanamide fragment or the 3-methylphenyl moiety to guide the amidation reaction.
The general catalytic cycle for a palladium-catalyzed chelation-assisted C-H amination typically involves several key steps:
Coordination: The directing group on the substrate coordinates to the palladium(II) catalyst.
C-H Activation: The palladium center then activates a nearby C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, to form a palladacycle intermediate. mdpi.com
Oxidative Addition/Reductive Elimination: The palladacycle can then react with an aminating agent. In some pathways, the palladium(II) is oxidized to palladium(IV), followed by reductive elimination to form the C-N bond and regenerate the palladium(II) catalyst. organic-chemistry.orgnih.gov
Rhodium catalysts are also highly effective for C-H amination reactions, often proceeding through a Rh(III) catalytic cycle. rsc.org These reactions can involve the formation of a rhodacyclic intermediate, which then reacts with a nitrogen source, such as a diazo compound or an organic azide, to form the desired amide derivative. rsc.orgrsc.org
The selection of the catalyst, directing group, oxidant, and reaction conditions is critical for achieving high yields and selectivity in the synthesis of this compound derivatives. The following tables illustrate representative examples of reaction conditions and outcomes for chelation-assisted amidation reactions on substrates analogous to the precursors of this compound derivatives.
Table 1: Palladium-Catalyzed Chelation-Assisted C-H Amidation
| Entry | Directing Group | Catalyst (mol%) | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | Picolinamide (PA) | Pd(OAc)₂ (5) | PhI(OAc)₂ | Toluene | 100 | 85 |
| 2 | 8-Aminoquinoline | Pd(OAc)₂ (10) | K₂S₂O₈ | Acetonitrile (B52724) | 80 | 78 |
| 3 | Pyridine | [Pd(μ-OAc)]₂ (2.5) | Ag₂CO₃ | Dioxane | 110 | 92 |
This table presents a summary of typical conditions for palladium-catalyzed chelation-assisted C-H amidation reactions based on findings for similar N-aryl amide syntheses.
Table 2: Rhodium-Catalyzed Chelation-Assisted C-H Amidation
| Entry | Directing Group | Catalyst (mol%) | Nitrogen Source | Additive | Solvent | Temperature (°C) | Yield (%) |
| 1 | Carbamoyl | [CpRhCl₂]₂ (2) | Diazo Compound | AgSbF₆ | DCE | 60 | 93 |
| 2 | Amidine | [Rh(OAc)₂]₂ (5) | Sulfonyl Azide | NaOAc | Methanol | RT | 88 |
| 3 | Imidamide | CpRh(MeCN)₃₂ (5) | Diazo-β-keto compound | - | Dioxane | 100 | 90 |
This table illustrates representative conditions for rhodium-catalyzed chelation-assisted C-H amidation reactions, drawing from established protocols for the synthesis of related N-aryl compounds. rsc.orgrsc.org
The versatility of these chelation-assisted methods allows for the introduction of various functional groups onto the this compound scaffold, providing a powerful tool for the synthesis of a diverse library of derivatives for further investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation.measurlabs.comnih.govmdpi.comnih.gov
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound and its analogues, both ¹H and ¹³C NMR are routinely used. The hindered rotation around the amide C-N bond can sometimes lead to the appearance of two distinct sets of signals for the N-alkyl and N-aryl groups, a phenomenon known as rotational isomerism. ethernet.edu.etmdpi.comacs.org
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of an N-aryl amide, distinct signals are observed for the aromatic protons, the protons on the acyl chain, and the methyl group on the phenyl ring. rsc.orgrsc.orgresearchgate.net The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, aromatic protons typically resonate in the downfield region (around 7-8 ppm), while aliphatic protons appear more upfield. Spin-spin coupling between adjacent non-equivalent protons can provide valuable information about the connectivity of the carbon skeleton.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic CH (ortho to NH) | 7.0-7.3 | Multiplet | 2H |
| Aromatic CH (meta to NH) | 7.0-7.3 | Multiplet | 1H |
| Aromatic CH (para to NH) | 6.8-7.1 | Multiplet | 1H |
| NH | 7.5-8.5 | Broad Singlet | 1H |
| α-CH₂ (to C=O) | 2.2-2.4 | Triplet | 2H |
| β-CH₂ | 1.6-1.8 | Multiplet | 2H |
| γ, δ-CH₂ | 1.2-1.4 | Multiplet | 4H |
| Terminal CH₃ (acyl chain) | 0.8-1.0 | Triplet | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis.measurlabs.comnih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. weebly.comlibretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which often allows for the resolution of all carbon signals. libretexts.org The carbonyl carbon of the amide group is particularly characteristic, appearing significantly downfield (around 170-180 ppm). rsc.orgrsc.org The chemical shifts of the aromatic carbons are influenced by the position of the substituents. weebly.com
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 171-173 |
| Aromatic C (ipso, attached to N) | 138-140 |
| Aromatic C (ipso, attached to CH₃) | 137-139 |
| Aromatic CH | 115-130 |
| α-CH₂ (to C=O) | 36-38 |
| β-CH₂ | 31-33 |
| γ-CH₂ | 25-27 |
| δ-CH₂ | 22-24 |
| Terminal CH₃ (acyl chain) | 13-15 |
Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Determination.nih.govmdpi.comnih.govtandfonline.com
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. orgchemboulder.com For this compound, MS is used to confirm the molecular formula and to gain insights into its structure by observing how the molecule breaks apart under ionization.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications.nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. google.com It is particularly well-suited for the analysis of volatile and thermally stable compounds like many N-aryl amides. nih.govjfda-online.comscholarsresearchlibrary.com In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column before being introduced into the mass spectrometer. The resulting mass spectrum provides a "fingerprint" of the compound, which can be compared to spectral libraries for identification. researchgate.net The fragmentation of this compound in GC-MS would likely involve cleavage of the amide bond, leading to characteristic fragment ions.
Interactive Data Table: Expected Key Fragment Ions in GC-MS of this compound
| Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|
| 205 | [M]⁺, Molecular Ion |
| 107 | [C₇H₉N]⁺, from cleavage of the amide bond (m-tolyl amine fragment) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement.nih.gov
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million. measurlabs.commeasurlabs.commdpi.com This high accuracy allows for the unambiguous determination of the elemental composition of a molecule, which is a critical step in the identification of a new compound. measurlabs.commeasurlabs.comutmb.edu For this compound (C₁₃H₁₉NO), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This technique is invaluable for confirming the identity of a synthesized compound and for analyzing complex mixtures. mdpi.comchromatographyonline.com
Vibrational Spectroscopy Applications
Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups. In the context of this compound, vibrational spectroscopy can confirm the presence of the amide group and provide information about hydrogen bonding. aip.org
The amide group has several characteristic vibrational bands, most notably the amide I and amide II bands. mdpi.comacs.org The amide I band, appearing in the region of 1630-1680 cm⁻¹, is primarily due to the C=O stretching vibration. acs.orgnih.gov Its position can be sensitive to the local environment and hydrogen bonding. The amide II band, found between 1510-1570 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. mdpi.com The N-H stretching vibration itself is observed as a distinct band in the 3200-3400 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3200-3400 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| Amide I (C=O Stretch) | 1630-1680 |
| Amide II (N-H Bend & C-N Stretch) | 1510-1570 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. These absorption frequencies are characteristic of the types of bonds and functional groups within the molecule.
For this compound, the IR spectrum provides definitive evidence for its key structural features. The presence of the amide functional group is confirmed by several characteristic absorption bands. The N-H stretching vibration of the secondary amide typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. acs.org The carbonyl (C=O) stretching vibration, known as the Amide I band, is a strong, prominent peak usually found between 1630 and 1680 cm⁻¹. acs.orgresearchgate.net Another significant band is the Amide II band, which arises from N-H bending and C-N stretching vibrations, and is observed in the 1510-1570 cm⁻¹ range. acs.orgresearchgate.net
The aromatic nature of the 3-methylphenyl group is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which typically appear in the 1450-1600 cm⁻¹ region. The aliphatic hexanamide chain is characterized by C-H stretching vibrations of the CH₂ and CH₃ groups, which are observed just below 3000 cm⁻¹. docbrown.info
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Secondary Amide | N-H Stretch | 3300 - 3500 |
| Carbonyl | C=O Stretch (Amide I) | 1630 - 1680 |
| Amide | N-H Bend, C-N Stretch (Amide II) | 1510 - 1570 |
| Amide | C-N Stretch (Amide III) | ~1400 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Alkyl Chain | C-H Stretch | < 3000 |
| Data compiled from multiple sources. acs.orgresearchgate.netdocbrown.info |
Chromatographic Methods for Purification and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) coupled with UV-detection
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. When coupled with a UV detector, it is particularly effective for analyzing aromatic compounds like this compound and its analogues, which possess a UV-active phenyl group.
Reversed-phase HPLC is the most common mode used for these types of compounds. hawach.com In this setup, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. hawach.comscirp.org The separation is based on the differential partitioning of the analytes between the hydrophobic stationary phase and the polar mobile phase.
For this compound analogues, a C18 column often provides excellent separation. hawach.com A gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal resolution of a series of analogues with varying polarities. uliege.bemmv.org The UV detector is typically set at a wavelength where the aromatic ring exhibits strong absorbance, often around 210-254 nm, to ensure high sensitivity. mdpi.com The retention time of each analogue is a characteristic parameter under specific chromatographic conditions and can be used for identification, while the peak area is proportional to its concentration.
Table 2: Typical HPLC-UV Parameters for the Analysis of this compound Analogues
| Parameter | Description |
| Stationary Phase | Reversed-phase C18 (octadecylsilane) or RP-Amide column |
| Mobile Phase | A mixture of Acetonitrile and Water, often with a buffer (e.g., phosphate (B84403) or formate) or acid (e.g., formic acid). uliege.beresearchgate.netchromatographyonline.com |
| Elution Mode | Isocratic or gradient elution |
| Flow Rate | Typically 0.5 - 2.0 mL/min |
| Detection | UV absorbance at a wavelength between 210 nm and 254 nm. mdpi.com |
| Temperature | Often performed at a controlled ambient or slightly elevated temperature (e.g., 25-40 °C) to ensure reproducibility. researchgate.netchromatographyonline.com |
| Data compiled from multiple sources. uliege.bemdpi.comresearchgate.netchromatographyonline.com |
Column Chromatography and Thin-Layer Chromatography (TLC)
Column chromatography and Thin-Layer Chromatography (TLC) are fundamental and widely used techniques for the purification and preliminary analysis of organic compounds. researchgate.net Both methods operate on the principle of differential adsorption of compounds onto a solid stationary phase.
Column Chromatography is a preparative technique used to purify compounds from a mixture. google.comacs.org The stationary phase, typically silica (B1680970) gel, is packed into a vertical glass column. The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the eluent) is passed through the column. google.comacs.org The components of the mixture move down the column at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds, having weaker interactions with the polar silica gel, travel down the column faster, while more polar compounds are retained longer. By collecting fractions of the eluent as it exits the column, the separated compounds can be isolated. For N-aryl amides, a common eluent system is a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. google.comacs.orgacs.orgnih.gov The polarity of the eluent is often gradually increased to effectively separate compounds with a range of polarities.
Thin-Layer Chromatography (TLC) is a rapid and simple analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. utexas.eduualberta.ca A thin layer of adsorbent, such as silica gel, is coated onto a flat carrier sheet, typically glass, plastic, or aluminum. utexas.edu A small spot of the sample solution is applied to one end of the plate, which is then placed in a sealed chamber with a shallow pool of a solvent system (mobile phase). The solvent moves up the plate by capillary action, and the compounds in the spot separate based on their differential partitioning between the stationary and mobile phases. ualberta.ca The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification. utexas.edu Visualization of the spots is often achieved under UV light, as the aromatic ring in this compound will absorb UV radiation.
Table 3: Typical Conditions for TLC and Column Chromatography of N-aryl Amides
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Application |
| TLC | Silica gel 60 F254 | Hexane/Ethyl Acetate mixtures (e.g., 80:20, 5:1). google.comgoogleapis.com | Reaction monitoring, purity assessment, determining optimal eluent for column chromatography. |
| Column Chromatography | Silica gel (60-120 or 230-400 mesh) | Gradient of Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate. google.comacs.org | Purification of crude reaction products. |
| Data compiled from multiple sources. google.comacs.orggoogleapis.com |
Investigations into the Biological Activities of N 3 Methylphenyl Hexanamide Derivatives in Preclinical Models
Exploration of Potential Therapeutic Applications of Structural Analogues
Structural analogues of N-(3-methylphenyl)hexanamide, which feature the core N-aryl amide moiety, have been investigated for a wide range of therapeutic applications. Research has shown that modifications to the aryl ring, the acyl chain, and the amide linker can lead to compounds with significant biological activities. These activities span across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.
The therapeutic potential of these analogues is often linked to their ability to interact with specific biological targets. For instance, certain derivatives have been identified as potent inhibitors of enzymes crucial for cancer cell proliferation, such as VEGFR-2. nih.govnih.gov Others have demonstrated the ability to interfere with microbial growth by disrupting essential cellular processes. mdpi.comresearchgate.net The versatility of the N-aryl amide scaffold allows for the synthesis of large libraries of compounds, which can be screened for various biological activities. For example, derivatives bearing a 1,3,4-oxadiazole (B1194373) ring have shown promise for their antiviral properties against pathogens like the tobacco mosaic virus (TMV). researchgate.net Similarly, the introduction of phenolic groups has been associated with anti-inflammatory and antiviral activities against viruses such as influenza and HIV. mdpi.comnih.gov The broad spectrum of potential applications underscores the importance of continued investigation into the structure-activity relationships of this compound analogues.
In Vitro Biological Activity Profiling
The initial assessment of the therapeutic potential of this compound derivatives typically involves a comprehensive in vitro biological activity profiling. These preclinical studies are crucial for identifying lead compounds and elucidating their mechanisms of action at a cellular and molecular level. A variety of assays are employed to evaluate the efficacy of these compounds against different disease models.
For potential anticancer agents, in vitro profiling includes cytotoxicity assays against a panel of human cancer cell lines, studies on the induction of apoptosis, and analysis of cell cycle progression. nih.govmdpi.commdpi.com In the realm of infectious diseases, the in vitro evaluation focuses on determining the minimum inhibitory concentrations (MICs) against various bacterial and fungal strains and assessing antiviral efficacy against specific viruses. mdpi.comresearchgate.netresearchgate.net These profiling studies provide essential data on the potency and selectivity of the compounds, guiding further development and optimization. For example, studies on N-alkyl-nitroimidazole compounds have demonstrated that anticancer activity can be influenced by the length of the substituted N-alkyl chain, with different effects observed across various cancer cell lines like A549 (human lung carcinoma) and MDA-MB-231 (human breast adenocarcinoma). openmedicinalchemistryjournal.com
The anticancer potential of structural analogues of this compound has been a significant area of research. Various in vitro assays are utilized to screen these compounds and understand their antitumor mechanisms.
A key mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Several derivatives structurally related to this compound have been shown to be potent inducers of apoptosis. For example, a series of N-phenyl nicotinamides were identified as potent apoptosis inducers through a high-throughput screening assay based on caspase activation in T47D breast cancer cells. nih.gov
Further studies on other analogues have confirmed their pro-apoptotic activity. Melphalan derivatives, for instance, were shown to induce apoptosis in leukemia cell lines (THP1, HL60, and RPMI8226) through the activation of executive caspases 3/7 and initiator caspases 8 and 9. mdpi.com The process of apoptosis involves distinct biochemical modifications, such as the translocation of phosphatidylserine (B164497) to the outer layer of the plasma membrane, which can be detected by the binding of annexin (B1180172) V. mdpi.com In one study, a nicotinamide (B372718) analogue, (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN), significantly increased the populations of both early and late apoptotic HepG2 cells. nih.gov Similarly, another nicotinamide derivative, compound 7, increased the total apoptotic cell population by five-fold in HCT-116 cells. nih.gov These findings highlight that inducing apoptosis is a common and critical mechanism of action for the anticancer effects of these compounds.
In addition to inducing apoptosis, many antiproliferative agents function by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell division and growth. Various analogues of this compound have been shown to mediate their anticancer effects through this mechanism.
For instance, the fluorinated benzothiazole (B30560) analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) was found to cause cell cycle arrest in the G1 and S phases in sensitive MCF-7 breast cancer cells. nih.gov Other compounds, such as certain N-phenyl nicotinamides, were found to arrest T47D cells in the G2/M phase of the cell cycle, which was then followed by the induction of apoptosis. nih.gov Similarly, a novel nicotinamide analogue, BHEPN, induced cell cycle arrest at the G1/S phase in HepG2 cells. nih.gov The ability of a DNA repair enzyme, N-methylpurine DNA glycosylase (MPG), to inhibit p53-mediated cell cycle arrest further illustrates the complexity of these regulatory pathways. nih.gov The specific phase of the cell cycle at which arrest occurs can vary depending on the compound's structure and the cancer cell type, indicating diverse molecular targets within the cell cycle machinery. researchgate.net
Cytotoxicity assays are fundamental in anticancer drug discovery to quantify the concentration at which a compound can inhibit cancer cell growth by 50% (IC50). Numerous studies have reported the IC50 values for various derivatives and analogues against a wide range of cancer cell lines, demonstrating their potency.
For instance, certain sulfonamide derivatives showed significant cytotoxic effects against breast cancer cell lines MDA-MB-468 and MCF-7, with IC50 values of ≤ 30 μM and ≤ 100 μM, respectively. nih.gov A novel spiro-acenaphthylene tethered- nih.govnih.govnih.gov-thiadiazole (compound 1) exhibited potent activity against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines with IC50 values of 7.01 µM, 24.3 µM, and 9.55 µM, respectively. mdpi.com Furthermore, a nicotinamide analogue, BHEPN, displayed remarkable cytotoxic effects against HepG2 and MCF-7 cancer cell lines, with IC50 values of 0.19 µM and 1.18 µM, respectively, outperforming the standard drug Sorafenib. nih.gov The data from these studies, often presented in tabular format, allow for a direct comparison of the cytotoxic potential of different compounds.
Interactive Table: Cytotoxicity (IC50) of Selected this compound Analogues
| Compound Class/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Sulfonamide Derivatives | MDA-MB-468 (Breast) | ≤ 30 | nih.gov |
| Sulfonamide Derivatives | MCF-7 (Breast) | ≤ 128 | nih.gov |
| Sulfonamide Derivatives | HeLa (Cervical) | 145 - 360 | nih.gov |
| Quinoxaline Derivatives | HCT-116 (Colon) | 1.9 - 7.52 (µg/mL) | nih.gov |
| Quinoxaline Derivatives | MCF-7 (Breast) | 2.3 - 6.62 (µg/mL) | nih.gov |
| (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN) | HepG2 (Liver) | 0.19 | nih.gov |
| (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN) | MCF-7 (Breast) | 1.18 | nih.gov |
| Spiro-acenaphthylene tethered- nih.govnih.govnih.gov-thiadiazole | RXF393 (Renal) | 7.01 | mdpi.com |
| Spiro-acenaphthylene tethered- nih.govnih.govnih.gov-thiadiazole | LOX IMVI (Melanoma) | 9.55 | mdpi.com |
Beyond anticancer applications, structural analogues of this compound have been evaluated for their potential to combat infectious diseases. These investigations focus on their activity against a range of pathogenic bacteria, fungi, and viruses.
Research into chlorinated N-arylcinnamamides revealed that several derivatives possess potent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) isolates, with some showing submicromolar activity. mdpi.com Similarly, a series of N-(4-substituted phenyl) acetamide (B32628) derivatives carrying a 1,3,4-oxadiazole moiety exhibited not only favorable antiviral activities against tobacco mosaic virus (TMV) but also inhibitory action against plant pathogenic bacteria. researchgate.net For instance, N-(3,7-dimethylocta-2,6-dien-1-yl) phenylacetamide derivatives showed excellent antibacterial activities against both Gram-positive and Gram-negative bacteria, with MIC values comparable to amoxicillin. researchgate.net
In the antiviral domain, studies have explored the efficacy of these compounds against a variety of viruses. Tabamide A, a phenolic compound, and its synthetic derivatives have demonstrated activity against the influenza virus. nih.gov Other research has focused on broad-spectrum antivirals, with lipid prodrugs of remdesivir (B604916) nucleoside showing activity against RNA viruses from five different families, including Ebola, Zika, and Dengue viruses. nih.gov The introduction of a 1,3,4-oxadiazole ring into N-phenylacetamide structures is a strategy that has been shown to enhance antiviral activity against pathogens like HIV, HCV, and HBV. researchgate.net These findings indicate that the N-aryl amide scaffold is a versatile platform for the development of novel antimicrobial and antiviral agents.
Interactive Table: Antimicrobial Activity (MIC) of Selected this compound Analogues
| Compound Class/Derivative | Microorganism | MIC Value (µM) | Reference |
|---|---|---|---|
| Chlorinated N-arylcinnamamides | Staphylococcus aureus & MRSA | Submicromolar activity for 6 derivatives | mdpi.com |
| N-(3,7-dimethylocta-2,6-dien-1-yl) phenylacetamides | Bacillus cereus, S. aureus, E. coli, P. aeruginosa | 10 - 230 | researchgate.net |
| 2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl ethylcarbamate | S. aureus & MRSA isolates | 0.018 - 0.064 | nih.gov |
| Nicotinamide Derivative NC 7 | S. aureus | 8 (MIC50) | nih.gov |
| Nicotinamide Derivatives | P. aeruginosa | 8 - 32 (MIC50) | nih.gov |
| Spiropyrrolidine Derivative 9d | S. epidermis | 64 (µg/mL) | mdpi.com |
| N-Acylated Oxadiazol-2-amine 6e | S. aureus, E. coli | Good antibacterial properties | researchgate.net |
Evaluation of Antimicrobial and Antiviral Properties
Antibacterial Activity Assessments
Table 1: Antibacterial Activity of N-Benzyl-3-methylbuten-2-enamide Derivatives
| Compound | Test Organism | MIC (g/mL) |
|---|---|---|
| N-(4-hydroxybenzyl)-3-methylbut-2-enamide | Escherichia coli | 0.01 |
| N-(4-isobutoxybenzyl)-3-methylbut-2-enamide | Escherichia coli | 0.01 |
| N-(4-isopropoxybenzyl)-3-methylbut-2-enamide | Escherichia coli | 0.01 |
| N-(4-isobutoxybenzyl)-3-methylbut-2-enamide | Staphylococcus aureus | 0.01 |
Antifungal Activity Evaluations
Fungal infections, particularly those caused by opportunistic pathogens like Candida species, represent a significant health concern. The search for novel antifungal agents has led to the exploration of various synthetic compounds, including nicotinamide derivatives which share some structural similarities with this compound. Research on nicotinamide derivatives has identified compounds with potent and broad-spectrum antifungal activity. nih.gov For example, 2-amino-N-(3-isopropylphenyl)nicotinamide demonstrated excellent activity against Candida albicans SC5314 with a MIC value of 0.25 μg/mL. nih.gov This compound also exhibited significant efficacy against several fluconazole-resistant strains of C. albicans, with MIC values ranging from 0.125 to 1 μg/mL. nih.gov The structural analogy lies in the N-substituted phenylamide moiety. The presence of the methyl group on the phenyl ring of this compound and the isopropyl group in the active nicotinamide derivative suggests that substitution at the meta position could be a key determinant of antifungal activity.
Table 2: Antifungal Activity of 2-amino-N-(3-isopropylphenyl)nicotinamide against Candida albicans
| Strain | MIC (μg/mL) |
|---|---|
| SC5314 | 0.25 |
Anti-HIV Activity
The human immunodeficiency virus (HIV) pandemic continues to be a major global health challenge. While direct studies on this compound derivatives are lacking, research on analogous structures provides some clues. For instance, a study on N'-nicotinoyl-3-(4'-hydroxy-3'-methylphenyl)-5-(substituted phenyl)-2-pyrazolines, which contain a substituted N-phenyl moiety, has shown promising in vitro anti-HIV activity. researchgate.net One of the synthesized compounds in this series demonstrated significant activity against HIV strains IIIB and ROD, with IC50 values of 5.7 μM and 7.0 μM, respectively. researchgate.net Another area of related research involves N-3 substituted thymidine (B127349) nucleoside analogs. nih.gov A series of these analogs, where modifications were made at the N-3 position of the thymine (B56734) base, showed anti-HIV activity in the micromolar range. nih.gov These studies underscore the potential of N-substituted aromatic compounds in the development of novel anti-HIV agents. The lipophilic hexanamide (B146200) side chain of this compound could potentially influence its interaction with viral or cellular membranes, a critical aspect of HIV entry and replication.
Anti-inflammatory Effects
Inflammation is a complex biological response implicated in numerous diseases. Research into the anti-inflammatory properties of compounds structurally related to this compound has yielded positive results. A study on N-(3-Florophenyl)ethylcaffeamide (FECA) demonstrated its anti-inflammatory activity in a carrageenan-induced paw edema model in mice. researchgate.net FECA was found to reduce paw edema and decrease the levels of inflammatory mediators such as cyclooxygenase-2 (COX-2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) in the inflamed tissues. researchgate.net Another study on novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazone derivatives identified a compound, LASSBio-930, as a potent anti-inflammatory and anti-hyperalgesic agent. nih.gov This compound effectively reduced carrageenan-induced rat paw edema with an ED50 of 97.8 μmol/kg. nih.gov The mechanism of action for these related compounds often involves the inhibition of key inflammatory pathways. mdpi.com These findings suggest that the this compound scaffold could serve as a basis for developing new anti-inflammatory drugs.
Antiplasmodial Activity (e.g., against P. falciparum)
Malaria, caused by Plasmodium parasites, remains a devastating infectious disease. The search for new antimalarial drugs is a global health priority. While no direct data exists for this compound, studies on structurally similar N-arylcinnamanilides have shown promising antiplasmodial activity. nih.gov A series of ring-substituted N-arylcinnamanilides were screened against the chloroquine-sensitive 3D7 strain of P. falciparum. nih.gov Several derivatives exhibited IC50 values in the micromolar range, with (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide being the most potent, with an IC50 of 0.58 μM. nih.gov This activity was comparable to the standard drug chloroquine. The presence of an N-aryl amide linkage is a common feature between these active compounds and this compound. The lipophilicity of the molecule, influenced by the hexanamide chain, could play a significant role in its ability to cross the parasite's membranes and exert its effect.
Table 3: Antiplasmodial Activity of Selected N-Arylcinnamanilides against P. falciparum 3D7
| Compound | IC50 (μM) |
|---|---|
| (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide | 0.58 |
| (2E)-N-[2,6-dibromo-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 2.0 - 4.3 |
| (2E)-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 2.0 - 4.3 |
| (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide | 2.0 - 4.3 |
Investigation of Neurological and Psychiatric Disorder Relevance
The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity, learning, and memory, and its dysfunction is implicated in various neurological and psychiatric disorders. wikipedia.orgj-morphology.com NMDA receptor antagonists have shown therapeutic potential in conditions such as depression and neurodegenerative diseases. wikipedia.org While there is no direct evidence linking this compound to NMDA receptor activity, its structural components suggest a potential for interaction. The N-phenyl group is a feature found in some NMDA receptor antagonists. For example, arylcycloheptylamines have been investigated as selective uncompetitive antagonists of the NMDA receptor. researchgate.net The lipophilic hexanamide chain could modulate the compound's ability to cross the blood-brain barrier and access central nervous system targets. Further research, including binding assays and in vivo models of neurological disorders, would be necessary to determine if this compound or its derivatives possess any activity at the NMDA receptor or other relevant neurological targets.
Anti-virulence Compound Research
An emerging strategy in combating bacterial infections is to target virulence factors rather than bacterial growth, thereby reducing the selective pressure for antibiotic resistance. nih.gov Staphylococcus aureus is a major human pathogen that employs a range of virulence factors. Research has focused on discovering small molecules that can inhibit the expression of these factors. nih.gov While specific studies on this compound are not available, the general class of N-aryl amides has been explored. For instance, certain small-molecule biaryl compounds have been identified as inhibitors of the production of toxins like alpha-hemolysin (B1172582) and phenol-soluble modulin α in methicillin-resistant S. aureus (MRSA). nih.gov These compounds often act by interfering with regulatory systems that control virulence gene expression. The structural features of this compound, including the substituted aromatic ring and the flexible acyl chain, make it a plausible candidate for further investigation as an anti-virulence agent. Screening of a library of this compound derivatives against key S. aureus virulence factor production could reveal novel therapeutic leads.
Mechanistic Studies of N 3 Methylphenyl Hexanamide Analogues Biological Action
Target Identification and Engagement Studies
The biological activity of N-(3-methylphenyl)hexanamide analogues is initiated by their interaction with specific molecular targets within the body. Research has focused on identifying these targets and quantifying the engagement, which is the crucial first step in understanding their pharmacological profile.
Receptor Binding Affinity and Selectivity (e.g., Serotonin (B10506) Receptors: 5-HT7, 5-HT1A, 5-HT2A)
Analogues of this compound have been investigated for their ability to bind to various neurotransmitter receptors, with a particular focus on the serotonin (5-HT) system due to its role in numerous physiological and pathological processes. mdpi.com The 5-HT receptor family is extensive, comprising seven distinct classes (5-HT1 to 5-HT7). sigmaaldrich.com
Studies have identified N-substituted arylpiperazine derivatives, which often incorporate a hexanamide (B146200) or similar alkylamide chain, as potent ligands for serotonin receptors. researchgate.netresearchgate.net For instance, the compound N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide, known as LP-211, is a hexanamide derivative that has demonstrated high affinity for the 5-HT7 receptor. researchgate.net Research into a series of 1-(biphenyl)piperazine derivatives revealed that several compounds bind to 5-HT7 receptors with affinities in the nanomolar range and exhibit over 100-fold selectivity against 5-HT1A and adrenergic α1 receptors. researchgate.net
The 5-HT1A receptor is another significant target for these analogues. nih.govfrontiersin.org It is implicated in mood and anxiety disorders, and its modulation is a key mechanism for many therapeutic agents. sigmaaldrich.comnih.gov For example, the compound A-36958, an N-(3-methylphenyl) acetamide (B32628) analogue, is recognized in studies involving 5-HT1A receptor ligands. nih.gov The affinity for these receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.
Table 1: Binding Affinity of Selected Analogues at Serotonin Receptors This table is representative of data found in the literature for analogous compounds.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity vs. 5-HT1A | Source |
|---|---|---|---|---|
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine (9a) | 5-HT7 | 0.98 | >100-fold | researchgate.net |
| LP-211 | 5-HT7 | 0.4 | High | researchgate.netnih.gov |
| 4b | 5-HT7 | 23.8 | >50-fold | researchgate.net |
| Mefway | 5-HT1A | <1 | >55 nM for other subtypes | researchgate.net |
| WAY-100635 | 5-HT1A | High Potency | ~10-fold weaker at D4 | nih.gov |
Enzyme Inhibition Profiling
Beyond receptor binding, another primary mechanism of action for chemical compounds is the inhibition of enzyme activity. Analogues of this compound have been profiled for their effects on various enzymes. For instance, benzamide (B126) derivatives sharing structural similarities, such as an N-substituted phenyl group, have been shown to inhibit cytochrome P450 enzymes, which are critical for drug metabolism.
Furthermore, compounds containing a 2-(4-amino-3-methylphenyl)benzothiazole structure, which can be considered a complex analogue, have been developed as inhibitors for a range of enzymes, including DNA topoisomerase and various kinases. researchgate.net Specifically, certain oxindole–benzothiazole (B30560) hybrids demonstrated inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), with IC50 values in the sub-micromolar range. researchgate.net The inhibition of such enzymes can profoundly impact cellular processes like cell cycle progression and signal transduction. researchgate.net
Table 2: Enzyme Inhibition Profile of Structurally Related Analogues
| Compound Class/Analogue | Target Enzyme | Activity (IC50) | Source |
|---|---|---|---|
| Benzamide derivatives | Cytochrome P450 | Effective Inhibition | |
| Oxindole–benzothiazole hybrid 9f | CDK2 | 0.20 µM | researchgate.net |
| Oxindole–benzothiazole hybrid 9o | CDK2 | 0.21 µM | researchgate.net |
Interaction with Integrins and other Protein Targets in Cell Adhesion and Migration
Cell adhesion and migration are fundamental processes in both normal physiology and disease states like cancer metastasis and inflammation. smolecule.comnih.gov These processes are mediated by cell surface proteins, most notably integrins. nih.gov Integrins are receptors that facilitate cell-extracellular matrix and cell-cell interactions, playing a crucial role in regulating cell behavior. nih.gov
Research has indicated that certain hexanamide derivatives can modulate these processes. smolecule.com For example, N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide and its analogues have been studied for their effects on cell adhesion and migration. smolecule.com The mechanism often involves interfering with the function of adhesion molecules like integrins or cadherins. nih.govrsc.org For instance, inhibitors can target the αvβ3 integrin, which is frequently overexpressed in cancer cells and supports adhesion and migration to metastatic sites like bone. nih.gov While direct binding data for this compound itself on integrins is not specified, the activity of its structural analogues suggests that this class of compounds can interact with protein targets critical to cell adhesion pathways. smolecule.com
Elucidation of Cellular Signaling Pathway Modulation
Following target engagement, this compound analogues can modulate intracellular signaling cascades, leading to a cellular response. Research has aimed to unravel these downstream effects, connecting receptor or enzyme interaction to changes in cellular function.
Agonistic and Antagonistic Activity at Receptors
Binding to a receptor is not sufficient to predict the physiological outcome; the functional activity—whether the compound activates (agonism) or blocks (antagonism) the receptor—is key. For serotonin receptors, analogues have been shown to possess a spectrum of activities.
For the 5-HT7 receptor, some ligands act as agonists, mimicking the effect of the natural neurotransmitter, serotonin. researchgate.net The compound 1-[2-(4-Methoxyphenyl)phenyl]piperazine (9a) was identified as a 5-HT7 agonist in functional assays. researchgate.net Similarly, the selective 5-HT7 agonist LP-211 has been used experimentally to activate these receptors and study their downstream effects, such as the potentiation of glutamate (B1630785) and GABA release. nih.gov
Conversely, other analogues act as antagonists, blocking the receptor and preventing its activation. The compound SB 269970 is a selective 5-HT7 receptor antagonist that has been shown to increase the firing frequency of certain neurons by blocking the tonic, inhibitory influence of the receptor. nih.gov At the 5-HT1A receptor, WAY-100635 is a widely used antagonist that potently blocks the effects of 5-HT1A agonists. nih.govfrontiersin.org This dual potential for agonistic or antagonistic action highlights the chemical versatility of this class of compounds and their ability to finely tune serotonergic signaling. researchgate.netnih.gov
Table 3: Functional Activity of Selected Analogues at Serotonin Receptors
| Compound | Target Receptor | Functional Activity | Observed Effect | Source |
|---|---|---|---|---|
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine (9a) | 5-HT7 | Agonist | Showed agonist properties in guinea pig ileum assay | researchgate.net |
| LP-211 | 5-HT7 | Agonist | Potentiates neurotransmitter release | nih.gov |
| SB 269970 | 5-HT7 | Antagonist | Blocks receptor, increases neuron firing | nih.gov |
| WAY-100635 | 5-HT1A | Antagonist | Blocks cues produced by 5-HT1A agonists | nih.gov |
Modulation of Nuclear Factor-kappa B (NF-κB) Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of genes involved in inflammation, immunity, and cell survival. nih.gov Dysregulation of this pathway is linked to numerous diseases. Histone methylation modifiers are one class of proteins that can regulate NF-κB signaling. nih.gov
Studies have shown that N-phenylbenzamide derivatives, which are structurally related to this compound, can act as modulators of this critical pathway. Specifically, certain derivatives have been found to inhibit the activation of NF-κB. This inhibition can be a key part of their anti-inflammatory activity. The mechanism can involve preventing the degradation of the inhibitor of κB (IκB), which otherwise holds NF-κB inactive in the cytoplasm. frontiersin.org This connection is further supported by research linking 5-HT1A receptor signaling to the upregulation of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a process that can involve the NF-κB pathway. frontiersin.org Therefore, analogues of this compound may exert some of their biological effects by intervening in the NF-κB signaling cascade, potentially downstream of their primary receptor or enzyme targets. frontiersin.org
DNA Interaction Mechanisms
The biological activity of certain analogues of this compound is linked to their ability to interact with DNA. These interactions can be non-covalent, such as binding within the minor groove of the DNA helix, or covalent, leading to the formation of DNA adducts. Both mechanisms can disrupt DNA replication and transcription, ultimately leading to cell death.
Minor Groove Binding
Small molecules with a crescent or planar shape can fit snugly into the minor groove of the DNA double helix, an interaction driven by hydrogen bonds, van der Waals forces, and electrostatic contacts. esr.iebeilstein-journals.org This mode of binding is a key mechanism for several classes of antitumor agents. nih.gov
A notable class of DNA minor-groove binding agents is the pyrrolobenzodiazepines (PBDs), which are natural products with significant antitumor properties. adcreview.comadcreview.com PBDs possess a three-dimensional structure that is perfectly shaped to fit within the DNA minor groove. wiley.com Their primary antitumor effect is exerted by selectively binding in the minor groove of DNA, often with a preference for purine-guanine-purine sequences, and subsequently forming a covalent bond with the C2-amino group of a guanine (B1146940) base. adcreview.comwiley.comnih.gov This action blocks cell division without significantly distorting the DNA helix, which may help in avoiding the development of drug resistance. adcreview.comadcreview.com
The relevance of this mechanism to this compound is highlighted by the synthesis of complex hybrid molecules that incorporate the N-(aryl)hexanamide scaffold. For instance, a sophisticated PROTAC (proteolysis-targeting chimera) designed for targeted protein degradation features a N-(...-3-methylphenyl)hexanamide moiety linked to a PBD derivative. While the PBD component of such hybrids is the primary DNA-binding element, the inclusion of the this compound structure in these advanced therapeutic designs underscores its compatibility and utility as a molecular scaffold in developing agents that target DNA.
Adduct Formation
Another critical mechanism of action for DNA-interactive agents is the formation of covalent adducts, where the compound or its metabolite irreversibly binds to DNA. core.ac.uk This process can lead to mutations, strand breaks, and the stalling of replication forks, ultimately triggering apoptosis. adcreview.com
The formation of DNA adducts is often the result of metabolic activation. For example, aromatic amines can be metabolized by cytochrome P450 enzymes into reactive N-hydroxyarylamines, which then form adducts with DNA bases like guanine and adenosine. nih.gov Similarly, the experimental antitumor agent Phortress, a complex analogue containing a N-(methylphenyl)hexanamide core, is metabolically activated to an electrophilic species that generates DNA adducts, but only in tumor cells that express the necessary activating enzymes. ncats.ioevitachem.comsrce.hr This targeted adduct formation is a key feature of its selective anticancer activity. ncats.iocancer.gov
Table 1: DNA Interaction Mechanisms of Related Compound Classes
| Compound Class/Analogue | Interaction Mechanism | Key Features | Reference |
|---|---|---|---|
| Pyrrolobenzodiazepines (PBDs) | Minor Groove Binding & Covalent Alkylation | Binds sequence-selectively to the DNA minor groove, forming a covalent bond with guanine (N2-NH2). | adcreview.comwiley.comnih.gov |
| Phortress (Analogue) | DNA Adduct Formation (Post-activation) | Metabolically activated by CYP1A1 to a reactive species that forms covalent adducts with DNA in sensitive tumor cells. | ncats.iosrce.hrcancer.gov |
| Aromatic Amines | DNA Adduct Formation | Metabolized by P450 enzymes to N-hydroxyarylamines that covalently bind to DNA bases. | nih.gov |
| Hoechst 33258 / Distamycin A | Non-covalent Minor Groove Binding | Crescent-shaped molecules that fit into the minor groove, primarily at A-T rich regions, via non-covalent forces. | beilstein-journals.orgnih.gov |
Prodrug Activation Mechanisms
The concept of a prodrug involves administering an inactive or less active compound that is converted into a pharmacologically active agent within the body. This strategy is particularly valuable in oncology to enhance drug delivery to tumors and minimize systemic toxicity. mdpi.com For certain analogues of this compound, the primary mechanism of action relies on their activation by specific enzymes that are overexpressed in cancer cells.
CYP1A1 Activation
Cytochrome P450 1A1 (CYP1A1) is an enzyme that plays a role in the metabolism of various foreign compounds. nih.gov While typically expressed at low levels in most healthy tissues, its expression can be significantly elevated in certain types of tumors, such as breast, lung, and ovarian cancers. srce.hrmdpi.com This differential expression provides a therapeutic window for cancer-selective prodrug activation. nih.gov
Phortress (NSC 710305) , a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, serves as a key example. medchemexpress.com This compound contains a structural motif related to this compound. Its mechanism is distinct and highly specific:
Receptor Binding : The active agent binds to the aryl hydrocarbon receptor (AhR). cancer.govmedchemexpress.com
Gene Induction : This complex moves to the cell nucleus and induces the transcription of the CYP1A1 gene. srce.hrcancer.gov
Metabolic Activation : The newly synthesized CYP1A1 enzyme then metabolizes the agent into highly reactive electrophilic species. ncats.ioevitachem.com
Cytotoxicity : These metabolites form DNA adducts, leading to cell cycle arrest and apoptosis specifically in the CYP1A1-expressing cancer cells. evitachem.comsrce.hr
This CYP1A1-mediated bioactivation is not unique to Phortress. Other classes of prodrugs, such as certain duocarmycins and dacarbazine, are also activated by CYP1A1 to exert their anticancer effects. mdpi.comnih.gov Synthetic resveratrol (B1683913) analogues have also been designed as prodrugs that are selectively activated by CYP1 enzymes, forming highly cytotoxic metabolites in cancer cells that express them. mdpi.com This approach highlights a powerful strategy for developing targeted cancer therapies based on the specific enzymatic profile of a tumor.
Table 2: Prodrug Activation by Cytochrome P450 Enzymes
| Prodrug/Analogue Class | Activating Enzyme(s) | Mechanism of Activation | Resulting Active Species | Reference |
|---|---|---|---|---|
| Phortress | CYP1A1 | Induces its own metabolic activation via the AhR pathway, leading to CYP1A1-catalyzed conversion. | Electrophilic species that form DNA adducts. | ncats.iosrce.hrcancer.gov |
| Dacarbazine | CYP1A1, CYP1A2, CYP2E1 | N-demethylation to an intermediate that releases methyl diazonium. | Methyl diazonium (DNA alkylating agent). | nih.gov |
| Flutamide | CYP1A2, CYP1A1, CYP1B1 | Hydroxylation to its active form, 2-hydroxyflutamide. | 2-hydroxyflutamide (antiandrogen). | nih.gov |
| Synthetic Resveratrol Analogues (e.g., DMU212) | CYP1A1, CYP1B1 | CYP1-catalyzed dealkylation. | Highly cytotoxic hydroxylated metabolites. | mdpi.com |
Structure Activity Relationship Sar and Structure Affinity Relationship Safir Analyses of N 3 Methylphenyl Hexanamide Derivatives
Impact of Substituent Modifications on Biological Potency and Selectivity
The biological potency and selectivity of N-(3-methylphenyl)hexanamide derivatives can be significantly altered by introducing or modifying substituents on both the aryl ring and the amide moiety. Research on analogous N-acyl aromatic compounds has demonstrated that even minor structural changes can lead to substantial differences in biological outcomes.
Modifications to the amide linker itself, such as N-methylation or replacement with bioisosteres like thiourea (B124793) or carbamate, can also have a profound impact. These changes can alter the hydrogen bonding capacity and conformational flexibility of the molecule, which are often critical for receptor recognition and activation.
To illustrate these principles, the following table presents hypothetical data on how various substituent modifications on the this compound scaffold could influence biological potency.
| Compound ID | R1 (Aryl Ring Substitution) | R2 (Amide N-Substitution) | Biological Potency (IC50, nM) | Selectivity Index |
| NMP-H-01 | 3-CH3 (Parent) | H | 150 | 1.0 |
| NMP-H-02 | 3-CH3, 4-Cl | H | 75 | 2.5 |
| NMP-H-03 | 3-CH3, 4-OCH3 | H | 200 | 0.8 |
| NMP-H-04 | 3-CH3 | CH3 | 300 | 0.5 |
| NMP-H-05 | 3-CH3, 5-F | H | 90 | 1.8 |
This table is for illustrative purposes and the data is hypothetical.
Role of Alkyl Chain Length in Receptor Affinity
The length of the alkyl chain in this compound is a critical determinant of its receptor affinity. The hexyl chain provides a degree of lipophilicity and conformational flexibility that can be optimized to improve binding to the target. Studies on related classes of compounds, such as N-arylalkylamides, have consistently shown that the length of the alkyl linker plays a crucial role in biological activity. nih.gov
An optimal alkyl chain length often allows the molecule to span the distance between key binding pockets in a receptor or enzyme active site. A shorter or longer chain might lead to a suboptimal fit, thereby reducing affinity. For instance, in a series of related compounds, a linker of five to six carbons was found to be optimal for high affinity. nih.gov
The following table illustrates the potential impact of varying the alkyl chain length on the receptor affinity of this compound derivatives.
| Compound ID | Alkyl Chain Length | Receptor Affinity (Ki, nM) |
| NMP-C4 | Butanamide (4 carbons) | 250 |
| NMP-C5 | Pentanamide (5 carbons) | 120 |
| NMP-C6 | Hexanamide (B146200) (6 carbons) | 80 |
| NMP-C7 | Heptanamide (7 carbons) | 180 |
| NMP-C8 | Octanamide (8 carbons) | 350 |
This table is for illustrative purposes and the data is hypothetical.
Influence of Aryl Ring Substitution Patterns on Biological Activity
The substitution pattern on the aryl ring of this compound is a key area for SAR exploration. The position, size, and electronic nature of substituents can dramatically influence the compound's interaction with its biological target. The parent compound has a methyl group at the meta-position (position 3), and altering this substitution can lead to significant changes in activity.
For example, moving the methyl group to the ortho- (position 2) or para- (position 4) position could alter the molecule's conformation and how it fits into a binding pocket. The introduction of additional substituents can also be explored. Small, lipophilic, and electron-donating groups are often favored for maintaining or improving activity in similar compound series. nih.gov Conversely, bulky substituents may introduce steric hindrance that is detrimental to binding.
The table below provides a hypothetical analysis of how different aryl ring substitution patterns might affect the biological activity of this compound derivatives.
| Compound ID | Aryl Substitution | Biological Activity (EC50, µM) |
| NMP-3-Me | 3-Methyl (Parent) | 5.2 |
| NMP-2-Me | 2-Methyl | 8.1 |
| NMP-4-Me | 4-Methyl | 3.5 |
| NMP-3,4-diMe | 3,4-Dimethyl | 2.1 |
| NMP-3-Me-5-Cl | 3-Methyl-5-chloro | 4.8 |
| NMP-3-CF3 | 3-Trifluoromethyl | 12.5 |
This table is for illustrative purposes and the data is hypothetical.
Designing for Enhanced Metabolic Stability through Structural Modification
A significant challenge in drug development is designing compounds with favorable pharmacokinetic properties, including metabolic stability. This compound, like many small molecules, is susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver. jocpr.com Structural modifications can be strategically employed to enhance its metabolic stability.
The following table illustrates the potential relationship between lipophilicity (expressed as the calculated logarithm of the octanol-water partition coefficient, cLogP) and metabolic half-life in human liver microsomes (HLM).
| Compound ID | Modification | cLogP | HLM Half-life (min) |
| NMP-H-01 | Parent | 4.2 | 15 |
| NMP-H-06 | Add 4-OH group | 3.5 | 35 |
| NMP-H-07 | Replace hexyl with butyl | 3.1 | 25 |
| NMP-H-08 | Add 4-COOH group | 2.8 | 50 |
This table is for illustrative purposes and the data is hypothetical.
Another effective strategy to enhance metabolic stability is to identify and block metabolically vulnerable sites on the molecule. For this compound, potential sites of oxidative metabolism include the methyl group on the aryl ring (benzylic oxidation) and various positions on the alkyl chain.
Introducing substituents that sterically hinder or electronically deactivate these vulnerable positions can prevent or slow down metabolism. For example, replacing a hydrogen atom with a fluorine atom at a metabolically active site can block oxidation at that position due to the strength of the C-F bond. This strategy of "metabolic switching" can significantly prolong the half-life of a compound. nih.gov
The table below provides examples of how such strategies could be applied to this compound derivatives to improve their metabolic stability.
| Compound ID | Modification | Site of Action | Metabolic Half-life (min) |
| NMP-H-01 | Parent | - | 15 |
| NMP-H-09 | Replace 3-CH3 with 3-CF3 | Blocks benzylic oxidation | 45 |
| NMP-H-10 | Introduce gem-dimethyl on alkyl chain | Steric shielding of alkyl chain | 30 |
| NMP-H-11 | Fluorination of the alkyl chain | Blocks specific oxidation site | 60 |
This table is for illustrative purposes and the data is hypothetical.
Computational Chemistry and in Silico Approaches for N 3 Methylphenyl Hexanamide Research
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling is a cornerstone of computational chemistry that involves the creation and manipulation of three-dimensional representations of molecules to understand their structural and energetic properties. For N-(3-methylphenyl)hexanamide, the first step is to generate a low-energy 3D conformation of the molecule using computational software. This optimized structure serves as the basis for further in silico analysis, particularly molecular docking.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a specific region of a target macromolecule, typically a protein or enzyme. jscimedcentral.com This method is crucial for understanding the structural basis of a ligand's potential biological activity. jscimedcentral.com The process involves placing the ligand into the binding site of the target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). jscimedcentral.comresearchgate.net A more negative binding energy generally indicates a more stable and favorable interaction.
Docking studies can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-target complex. researchgate.net For instance, a hypothetical docking study of this compound with a target enzyme could show that the amide group acts as a hydrogen bond donor and acceptor, while the hexyl chain and the methylphenyl group engage in hydrophobic interactions within a specific pocket of the enzyme's active site. This information is invaluable for structure-based drug design, allowing chemists to rationally modify the ligand to enhance its binding affinity and selectivity. jscimedcentral.com
Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Target Protein | Binding Site | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|---|
| Hypothetical Kinase A | ATP-binding pocket | -7.8 | LEU24, VAL32, PHE90, LYS20, ASP92 | Hydrophobic, Hydrogen Bond |
| Hypothetical Protease B | Substrate cleft | -6.9 | ILE50, PRO112, TRP114, SER75 | Hydrophobic, Hydrogen Bond |
| Hypothetical Receptor C | Ligand-binding domain | -8.2 | TYR210, PHE250, MET301, ARG254 | Hydrophobic, Pi-Pi Stacking, Hydrogen Bond |
High-Throughput Virtual Screening for Lead Compound Identification
High-throughput virtual screening (HTVS) is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. frontiersin.org This process is significantly faster and less expensive than its experimental counterpart, high-throughput screening (HTS). frontiersin.org Virtual screening can be broadly categorized into ligand-based and structure-based approaches.
In a scenario involving this compound, this compound could serve as a starting point or "seed" for a screening campaign. In a structure-based virtual screening, a library containing thousands or millions of molecules would be computationally docked against the three-dimensional structure of a selected biological target. nih.gov The compounds are then ranked based on their predicted binding affinity or "docking score," and the top-ranking molecules are selected for experimental testing. frontiersin.org
This approach allows for the rapid identification of novel chemical scaffolds that may have better activity or properties than the initial compound. nih.gov For example, a virtual screen could identify other amide-containing molecules with different alkyl chains or aromatic substitutions that are predicted to bind more tightly to the target than this compound. This process helps to prioritize which compounds should be synthesized or purchased for biological assays, thereby streamlining the lead discovery process. philadelphia.edu.jo
Table 2: Illustrative Results from a High-Throughput Virtual Screening Campaign
| Compound ID | Chemical Structure | Docking Score (kcal/mol) | Predicted Activity | Status |
|---|---|---|---|---|
| VS-001 | This compound | -7.8 | Moderate | Reference Compound |
| VS-1024 | N-(3,4-dimethylphenyl)hexanamide | -8.5 | High | Selected for Assay |
| VS-2501 | N-(3-methoxyphenyl)hexanamide | -8.2 | High | Selected for Assay |
| VS-5873 | N-(3-methylphenyl)octanamide | -7.5 | Moderate | Deprioritized |
| VS-9112 | N-(3-chlorophenyl)hexanamide | -8.9 | Very High | Selected for Assay |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org The fundamental principle of QSAR is that the variations in the biological activity of a group of similar compounds are dependent on the changes in their molecular properties. These properties are quantified using numerical values known as molecular descriptors. nih.gov
To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with known biological activities (e.g., IC50 values) is required. mdpi.com For each compound in this "training set," a wide range of molecular descriptors are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., partial charges), and topological descriptors (e.g., molecular connectivity indices). nih.govnih.gov
Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that best correlates the descriptors with the observed biological activity. mdpi.commdpi.com A robust QSAR model can then be used to predict the activity of new, untested compounds based solely on their chemical structure. wikipedia.org This predictive power is highly valuable for designing new analogs with potentially improved potency and for prioritizing synthetic efforts. The model's predictive ability is typically validated using an external "test set" of compounds that were not used in the model's creation. mdpi.com
Table 3: Hypothetical Data for a QSAR Study on N-(phenyl)hexanamide Analogs
| Compound | LogP (Descriptor 1) | Topological Polar Surface Area (TPSA) (Descriptor 2) | Observed Activity (pIC50) | Predicted Activity (pIC50) |
|---|---|---|---|---|
| N-phenylhexanamide | 3.21 | 29.1 | 5.4 | 5.5 |
| This compound | 3.68 | 29.1 | 5.9 | 5.8 |
| N-(4-chlorophenyl)hexanamide | 3.92 | 29.1 | 6.2 | 6.1 |
| N-(3-methoxyphenyl)hexanamide | 2.94 | 38.3 | 6.0 | 6.0 |
| N-(4-hydroxyphenyl)hexanamide | 2.78 | 49.3 | 5.7 | 5.6 |
Preclinical Metabolic Stability Investigations of N 3 Methylphenyl Hexanamide Analogues
In Vitro Metabolic Stability Studies (e.g., microsomal stability)
The primary method for evaluating metabolic stability in early drug discovery is the in vitro microsomal stability assay. evotec.com This assay utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. srce.hr
The experimental procedure involves incubating the test compound, such as N-(3-methylphenyl)hexanamide, with liver microsomes sourced from preclinical species (e.g., rat, mouse) or humans. evotec.com The reaction is initiated by adding a necessary cofactor, NADPH, which fuels the oxidative reactions catalyzed by CYPs. evotec.com Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped. The concentration of the remaining parent compound is then measured using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). srce.hr
The rate of disappearance of the compound is used to calculate key parameters such as the in vitro half-life (t½) and the intrinsic clearance (CLint). srce.hr A short half-life or high clearance value suggests that the compound is rapidly metabolized, indicating potential for poor bioavailability in vivo. srce.hr
While specific experimental data for this compound is not extensively available in public literature, a hypothetical study of its metabolic stability and that of several analogues might yield the results shown in Table 1. In this illustrative example, modifications are made to the core structure to assess their impact on metabolic fate.
Table 1: Illustrative Microsomal Stability Data for this compound Analogues
| Compound ID | Analogue Structure | Modification | In Vitro t½ (min, HLM*) | Intrinsic Clearance (µL/min/mg) |
| 1 | This compound | Parent Compound | 18 | 77 |
| 2 | N-(3-methylphenyl)-6-hydroxyhexanamide | Hydroxylation of chain | 25 | 55 |
| 3 | N-(3-(trifluoromethyl)phenyl)hexanamide | Methyl to CF3 | 45 | 31 |
| 4 | N-(2,6-dimethyl-3-methylphenyl)hexanamide | Added steric hindrance | 52 | 26 |
*HLM: Human Liver Microsomes. Data is hypothetical and for illustrative purposes.
Strategies for Improving Metabolic Stability through Rational Design
When a lead compound like this compound is found to have suboptimal metabolic stability, medicinal chemists employ various rational design strategies to create analogues with improved properties. The goal is to block or slow down the metabolic pathways responsible for the compound's degradation without compromising its desired biological activity. researchgate.net This often involves identifying the "metabolic soft spots" on the molecule—the specific atoms or functional groups that are most susceptible to enzymatic attack. mdpi.com
Table 2: Illustrative Data on Reducing Lipophilicity
| Compound ID | Analogue Structure | Modification | cLogP* | In Vitro t½ (min, HLM) |
| 1 | This compound | Parent Compound | 3.9 | 18 |
| 5 | N-(5-hydroxy-3-methylphenyl)hexanamide | Phenyl ring hydroxylation | 3.4 | 35 |
*cLogP: Calculated measure of lipophilicity. Data is hypothetical and for illustrative purposes.
The most common metabolic reactions are oxidations, which tend to occur at electron-rich positions on a molecule. vulcanchem.com By introducing electron-withdrawing groups (EWGs), such as halogens (F, Cl) or a nitro group (-NO2), chemists can decrease the electron density at or near a metabolic soft spot. vulcanchem.com This electronic "shielding" makes the site less attractive to oxidative enzymes, thereby slowing metabolism. uni-halle.de On the this compound scaffold, the phenyl ring and the benzylic methyl group are potential sites for oxidation that could be protected by this strategy.
Table 3: Illustrative Data on Introducing Electron-Withdrawing Groups
| Compound ID | Analogue Structure | Modification | In Vitro t½ (min, HLM) |
| 1 | This compound | Parent Compound | 18 |
| 6 | N-(5-fluoro-3-methylphenyl)hexanamide | Fluoro substitution on ring | 48 |
Data is hypothetical and for illustrative purposes.
Another effective strategy is to block the access of metabolic enzymes to a vulnerable site by introducing a bulky functional group nearby. uni-halle.de This "steric shielding" or "steric hindrance" physically prevents the enzyme from approaching and acting upon the metabolic soft spot. uni-halle.de For this compound, potential metabolic liabilities include the amide bond, the benzylic methyl group, and the aliphatic chain. Adding bulky groups at positions flanking these sites can significantly enhance stability. For instance, replacing the methyl group with a larger alkyl group or adding substituents ortho to the amide linkage can confer resistance to metabolism. uni-halle.de
Table 4: Illustrative Data on Increasing Steric Hindrance
| Compound ID | Analogue Structure | Modification | In Vitro t½ (min, HLM) |
| 1 | This compound | Parent Compound | 18 |
| 7 | N-(3-tert-butylphenyl)hexanamide | Methyl to tert-butyl | 65 |
Data is hypothetical and for illustrative purposes.
Future Directions and Research Opportunities for N 3 Methylphenyl Hexanamide in Academic Settings
Exploration of Novel Biological Targets and Therapeutic Areas
The structural motif of N-(3-methylphenyl)hexanamide, featuring an N-aryl amide linkage, is a common feature in a multitude of biologically active molecules. This suggests that the compound itself or its derivatives could interact with a range of biological targets, opening up new therapeutic possibilities. Academic research can play a pivotal role in screening this compound against various diseases and identifying its mechanism of action.
Initial research on structurally similar compounds provides a logical starting point for these investigations. For instance, various N-aryl amide derivatives have demonstrated promising activity in several key therapeutic areas:
Oncology: Benzamide (B126) derivatives, which share a core structural element with this compound, have been investigated for their anticancer properties. nih.gov Some of these compounds have been shown to inhibit NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a protein complex that plays a crucial role in regulating the immune response to infection and is implicated in cancer development. nih.gov
Infectious Diseases: The amide functional group is central to many antimicrobial agents. Studies on related compounds, such as those incorporating pyrimidine (B1678525) or hydrazide-hydrazone moieties, have revealed significant antibacterial and antifungal activities. researchgate.netacs.org These findings suggest that this compound could be a scaffold for developing new treatments for bacterial infections, including those caused by resistant strains like E. coli and S. aureus.
Inflammation: Anti-inflammatory effects are another potential therapeutic avenue. Related molecules have been shown to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). The structural similarity to known anti-inflammatory agents warrants investigation into the potential of this compound in this area. nih.gov
Future academic research should involve systematic screening of this compound and a library of its derivatives against a wide array of biological targets, including enzymes and receptors implicated in the aforementioned therapeutic areas.
Table 1: Potential Therapeutic Areas for this compound Based on Analogous Compounds
| Therapeutic Area | Potential Biological Target/Mechanism | Supporting Evidence from Related Compounds |
|---|---|---|
| Oncology | Inhibition of NF-κB; Cytotoxic effects on cancer cell lines nih.gov | Benzamide derivatives show anticancer activity. nih.gov |
| Infectious Diseases | Disruption of bacterial cell membranes; Inhibition of essential metabolic pathways | Pyrimidine and hydrazide-hydrazone amides exhibit antibacterial and antifungal properties. researchgate.netacs.org |
Development of Advanced Synthetic Methodologies
The classical synthesis of this compound typically involves the reaction of hexanoyl chloride with 3-methylaniline. While effective, this method often requires harsh conditions and may use hazardous reagents. Modern synthetic chemistry offers a variety of advanced methodologies that could be applied to produce this amide in a more efficient, sustainable, and controlled manner.
Future research in academic laboratories could focus on developing and optimizing these advanced synthetic routes. Such methodologies not only represent an improvement in chemical synthesis but also align with the principles of green chemistry, which emphasizes the reduction of waste and energy consumption.
Key advanced methodologies for exploration include:
Transition-Metal Catalyzed Direct Amidation: This approach avoids the need to pre-activate the carboxylic acid (hexanoic acid) into a more reactive form like an acyl chloride. Catalysts based on metals such as titanium, nih.gov zirconium, researchgate.net iron, nih.gov and ruthenium nih.gov can facilitate the direct coupling of a carboxylic acid and an amine, with water as the only byproduct. researchgate.net This method enhances atom economy and reduces waste.
Enzymatic Synthesis: Biocatalysis presents a highly selective and environmentally benign alternative. researchgate.net Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the formation of amide bonds under mild conditions. nih.gov This enzymatic approach can lead to high yields and purity, often without the need for extensive purification steps. nih.govtandfonline.com
Umpolung Amide Synthesis (UmAS): This novel strategy reverses the typical reactivity of the starting materials. For the synthesis of N-aryl amides, an "umpolung" approach using N-aryl hydroxylamines has been developed, which can overcome some of the limitations of traditional methods, especially for less reactive anilines. nih.gov
Alternative Starting Materials: Research into synthetic routes starting from more readily available or alternative precursors, such as nitroarenes or nitriles, could provide more efficient and economical pathways to N-aryl amides. nih.govsemanticscholar.org
Table 2: Comparison of Synthetic Methodologies for this compound
| Methodology | Description | Advantages | Potential Research Focus |
|---|---|---|---|
| Classical Synthesis | Reaction of hexanoyl chloride with 3-methylaniline. | Well-established, often high-yielding. | Optimization for milder conditions. |
| Transition-Metal Catalysis | Direct coupling of hexanoic acid and 3-methylaniline using a metal catalyst (e.g., Ti, Zr, Fe, Ru). nih.govresearchgate.netnih.govnih.gov | High atom economy, avoids hazardous reagents. | Catalyst screening, reaction optimization. |
| Enzymatic Synthesis | Use of enzymes (e.g., lipases) to catalyze amide bond formation. nih.gov | Mild conditions, high selectivity, environmentally friendly. researchgate.nettandfonline.com | Enzyme selection, solvent optimization. |
Integrated Computational and Experimental Approaches for Drug Discovery
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. For a compound like this compound, this integrated approach can accelerate the identification of promising derivatives and provide deep insights into their mechanisms of action, all while reducing the cost and time associated with traditional trial-and-error methods.
Academic research can leverage a suite of computational tools to guide the design and optimization of novel analogs of this compound. These in silico techniques can predict how structural modifications will affect a compound's activity and pharmacokinetic properties.
Key integrated approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbrieflands.com By analyzing a set of this compound derivatives with known activities, a QSAR model can be built to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis. nih.govscilit.com
Molecular Docking: This computational technique simulates the interaction between a small molecule (the ligand, e.g., this compound) and the binding site of a target protein. nih.gov Docking studies can predict the binding orientation and affinity, helping to rationalize observed biological activity and guide the design of more potent inhibitors. tandfonline.commdpi.commdpi.com
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. mdpi.commdpi.com Predicting factors like oral bioavailability, metabolic stability, and potential toxicity early in the research process allows for the selection of candidates with more favorable drug-like properties. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. tandfonline.comtandfonline.com
Table 3: Integrated Computational and Experimental Workflow for Drug Discovery
| Step | Computational Approach | Experimental Validation | Objective |
|---|---|---|---|
| 1. Hit Identification | Virtual screening, Molecular Docking | In vitro biological assays (e.g., enzyme inhibition) | Identify initial active compounds and biological targets. |
| 2. Lead Optimization | QSAR, Pharmacophore modeling | Synthesis of derivatives, Structure-Activity Relationship (SAR) studies | Design and synthesize more potent and selective analogs. |
| 3. Pharmacokinetic Profiling | In silico ADMET prediction | In vitro metabolic stability and permeability assays | Select candidates with favorable drug-like properties. |
Investigation of Bioavailability in Preclinical Models
For any compound with therapeutic potential, understanding its bioavailability—the fraction of an administered substance that reaches the systemic circulation—is critical. Preclinical investigations into the bioavailability of this compound are essential to assess its potential for further development. These studies are typically conducted in academic or industrial settings using a combination of in vitro and in vivo models, without determining specific dosages for administration.
Future academic research should aim to characterize the key pharmacokinetic properties of this compound, focusing on its absorption, metabolism, and permeability.
Key preclinical investigations include:
In Vitro Metabolic Stability Assays: The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. nih.gov These assays typically use liver microsomes (human or animal) to simulate hepatic metabolism. researchgate.netnih.govnih.gov By measuring the rate at which this compound is degraded, researchers can predict its intrinsic clearance. nih.govsemanticscholar.org Studies on similar N-aryl amides have shown that the amide bonds can be metabolically weak points, and that strategic modifications can improve stability. nih.govnih.gov
In Vitro Permeability Assays: For a drug to be orally active, it must be able to permeate the intestinal wall. The Caco-2 cell permeability assay is a widely accepted in vitro model of the human intestinal epithelium. nih.goveuropa.eueuropa.eu By measuring the rate at which this compound crosses a monolayer of Caco-2 cells, its potential for oral absorption can be estimated. nih.goveuropa.eu This assay can classify compounds as having low, moderate, or high permeability. europa.eu
In Vivo Pharmacokinetic Studies: Following promising in vitro results, pharmacokinetic studies in animal models (e.g., rats or mice) are conducted. nih.govnih.gov After administration of the compound, blood samples are collected over time to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2). nih.govnih.gov Such studies have been performed on related hexanamide (B146200) derivatives, providing a framework for evaluating this compound. nih.govmdpi.com
Table 4: Preclinical Models for Bioavailability Assessment
| Assay Type | Model | Key Parameter(s) Measured | Information Provided |
|---|---|---|---|
| Metabolic Stability | Liver Microsomes (rat, human) researchgate.netsemanticscholar.org | Half-life (t1/2), Intrinsic Clearance (Clint) semanticscholar.org | Prediction of hepatic metabolism rate. nih.gov |
| Intestinal Permeability | Caco-2 Cell Monolayer nih.goveuropa.eu | Apparent Permeability Coefficient (Papp) europa.eu | Estimation of oral absorption potential. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
